2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde
Description
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is a synthetic aromatic aldehyde derivative featuring a pyrazole moiety linked via a methoxy group to a benzaldehyde core substituted with methyl groups at the 4- and 6-positions. This compound is of interest in organic and medicinal chemistry due to its structural complexity, which combines the reactivity of an aldehyde group with the heterocyclic properties of pyrazole. The pyrazole ring is known for its role in drug discovery, often contributing to hydrogen bonding and metabolic stability in bioactive molecules .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2,4-dimethyl-6-(pyrazol-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-11(2)12(8-16)13(7-10)17-9-15-5-3-4-14-15/h3-8H,9H2,1-2H3 |
InChI Key |
AHJGFEFTFUYXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCN2C=CC=N2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethyl-2-hydroxybenzaldehyde with 1H-pyrazole in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The methoxy group is introduced through a methylation step using methyl iodide or dimethyl sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzaldehyde Derivatives
Comparison with 2-(4-Ethoxybenzyl)-4,6-dimethylbenzaldehyde
A structurally related compound, 2-(4-ethoxybenzyl)-4,6-dimethylbenzaldehyde (reported in ), shares the benzaldehyde core and methyl substituents but differs in its ether-linked side chain. Key distinctions include:
- Substituent Effects : The target compound’s pyrazole-methoxy group introduces a nitrogen-rich heterocycle, which may enhance polarity and hydrogen-bonding capacity compared to the ethoxybenzyl group in the analog. This difference could influence solubility, crystallization behavior, and reactivity in cross-coupling or condensation reactions .
- Spectroscopic Data :
- NMR : The aldehyde proton in 2-(4-ethoxybenzyl)-4,6-dimethylbenzaldehyde resonates at δ 10.25 ppm, while the pyrazole-methoxy group in the target compound may deshield the aldehyde proton further due to electron-withdrawing effects.
- MS Fragmentation : Both compounds likely undergo cleavage at the ether linkage. For the target compound, fragmentation between the pyrazole and methoxy groups could yield characteristic ions (e.g., [C₇H₇O₂]⁺ from the benzaldehyde core) .
Comparison with 2-(2-Phenylethyl)chromones
These chromones share a similar strategy for determining substituents (methoxy/hydroxy groups) using the formula: $$ 30m + 16n = \text{MW} - 250 $$
where $ m $ = methoxy groups and $ n $ = hydroxy groups.
Comparison with Pyrazole-Containing Bioactive Compounds
Pyrazole derivatives are prominent in drug discovery, as exemplified by 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (), a TRK kinase inhibitor for cancer therapy. Key comparisons include:
- Structural Complexity : The TRK inhibitor incorporates a pyrazolo[1,5-a]pyrimidine scaffold, while the target compound retains a simpler benzaldehyde framework.
- Bioactivity Potential: The TRK inhibitor’s pyrazole moiety interacts with kinase active sites, suggesting that the pyrazole group in the target compound could be leveraged for targeted binding if functionalized appropriately .
Analytical and Spectroscopic Comparisons
Table 1: Key Properties of 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde and Analogs
Biological Activity
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is an organic compound notable for its unique structural features, which include a pyrazole ring and a benzaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is C13H14N2O2, with a molecular weight of 230.26 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 1710301-87-3 |
| Purity | >98% |
Antibacterial Activity
Research indicates that compounds with similar structural motifs to 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde exhibit significant antibacterial properties. In studies assessing the antibacterial activity against various strains, such as Escherichia coli and Staphylococcus aureus, compounds with pyrazole rings have shown promising results.
For instance, a study reported the synthesis and screening of novel compounds that demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde could exhibit similar efficacy .
Anti-inflammatory Activity
In addition to antibacterial properties, the compound is also hypothesized to possess anti-inflammatory activities. Compounds with similar structural features have been shown to selectively inhibit COX-2 enzyme activity, which is crucial in inflammatory processes . This suggests that 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde may also have potential therapeutic applications in treating inflammatory diseases.
The biological activity of 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is likely mediated through its interaction with biological macromolecules. Interaction studies utilizing molecular docking simulations have indicated that this compound can bind effectively to target proteins involved in bacterial cell wall synthesis and inflammation pathways.
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives. For example:
- Antibacterial Study : A series of pyrazole derivatives were synthesized and tested for their antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anti-inflammatory Study : Another study focused on thiazole derivatives demonstrated that compounds structurally related to 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde exhibited significant anti-inflammatory effects in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
